molecular formula C26H21ClF2N4O3 B047868 [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone CAS No. 405279-18-7

[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone

Cat. No. B047868
M. Wt: 510.9 g/mol
InChI Key: NCGMWEFRHDYXRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related morpholine and phthalazine derivatives involves multiple steps, including substitution reactions under specific conditions, such as an ice bath, and coupling reactions like the Suzuki reaction. For instance, the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline was achieved through a substitution reaction followed by a Suzuki coupling, yielding a product confirmed by NMR and ESI-MS techniques with an overall yield of 61.7% (Jiao Chun-l, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone has been elucidated using various techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined, revealing dihedral angles and crystalline properties that could imply the arrangement and electronic environment of the molecule (Duan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives often include condensation, cyclization, and amination processes, demonstrating the versatility and reactivity of the morpholine ring. For example, N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline synthesis involves a reaction between dichloro-morpholino-triazine and aniline, highlighting the compound's potential for chemical modifications and derivatization (Yang Li et al., 2005).

properties

IUPAC Name

[4-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClF2N4O3/c27-26(28,29)36-20-11-9-19(10-12-20)30-24-22-4-2-1-3-21(22)23(31-32-24)17-5-7-18(8-6-17)25(34)33-13-15-35-16-14-33/h1-12H,13-16H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGMWEFRHDYXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClF2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone

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